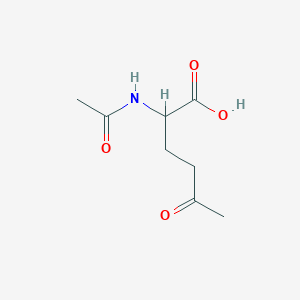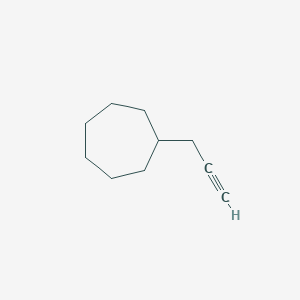
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C11H11BrF2. This compound features a benzene ring substituted with a bromine atom and a 1-ethyl-2,2-difluorocyclopropyl group. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the 1-ethyl-2,2-difluorocyclopropyl group. This can be achieved through the reaction of ethyl diazoacetate with a fluorinated alkene in the presence of a catalyst.
Bromination: The next step involves the bromination of the benzene ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the cyclopropyl group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and anticancer agents.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and applications.
1-Bromo-3-(2,2-difluorocyclopropyl)benzene: Similar to the target compound but lacks the ethyl group, which can influence its chemical properties and uses.
1-Bromo-3-(1-methyl-2,2-difluorocyclopropyl)benzene: This compound has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Propriétés
Formule moléculaire |
C11H11BrF2 |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
1-bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |
InChI |
InChI=1S/C11H11BrF2/c1-2-10(7-11(10,13)14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Clé InChI |
WSNZVYJMDDKCJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1(F)F)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)



